molecular formula C10H10F2O2 B13535342 3-(2,6-Difluorophenyl)-2-methylpropanoic acid

3-(2,6-Difluorophenyl)-2-methylpropanoic acid

Cat. No.: B13535342
M. Wt: 200.18 g/mol
InChI Key: FRZDNMZHIZAHKX-UHFFFAOYSA-N
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Description

Chemical Structure: 3-(2,6-Difluorophenyl)-2-methylpropanoic acid is a fluorinated carboxylic acid derivative with the molecular formula C₁₀H₁₀F₂O₂ and a molecular weight of 200.19 g/mol . Its IUPAC name is 2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid (as per a structurally related thiazole-containing analogue in ), though the exact structure varies slightly depending on substituents . The compound features a 2,6-difluorophenyl group attached to a methyl-substituted propanoic acid backbone, which confers unique electronic and steric properties.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

FRZDNMZHIZAHKX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC=C1F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-2-methylpropanoic acid typically involves the introduction of the difluorophenyl group into a propanoic acid framework. One common method is the Friedel-Crafts acylation reaction, where 2,6-difluorobenzoyl chloride reacts with isobutyric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,6-Difluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations in Difluorophenyl Derivatives

Difluorophenyl groups are common in pharmaceuticals due to their ability to modulate lipophilicity and electronic effects. The position of fluorine atoms on the phenyl ring significantly influences compound behavior:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Functional Groups Evidence ID
3-(2,6-Difluorophenyl)-2-methylpropanoic acid 2,6-difluoro C₁₀H₁₀F₂O₂ 200.19 Carboxylic acid, methyl
2-(3,4-Difluorophenyl)-2-methylpropanoic acid 3,4-difluoro C₁₀H₁₀F₂O₂ 200.19 Carboxylic acid, methyl
(2R)-2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid 2,6-difluoro, 3-methyl C₁₀H₁₁F₂NO₂ 215.2 Carboxylic acid, amino, methyl

Key Observations :

  • Electronic Effects : The 2,6-difluoro substitution creates a sterically hindered environment, reducing rotational freedom compared to 3,4-difluoro analogues .

Functional Group Modifications

Carboxylic Acid Derivatives
Compound Name Functional Group Variation Molecular Weight (g/mol) Notable Features Evidence ID
3-(2-Methoxyphenyl)propanoic acid Methoxy substitution 180.20 Increased lipophilicity vs. fluorine
1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid Carbamoyl, cyclopropane 256.23 Conformational rigidity
Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro- Sulfonamide, ester 351.3 Enhanced metabolic stability

Impact of Modifications :

  • Methoxy vs.
  • Sulfonamide Linkages : The sulfonyl group in enhances resistance to enzymatic degradation, making it suitable for prodrug designs .
Protective Group Variations
Compound Name (Protected Form) Protective Group Molecular Weight (g/mol) Application Evidence ID
(S)-2-((Fmoc)amino)-3-(2,6-difluorophenyl)-2-methylpropanoic acid Fmoc 437.43 Solid-phase peptide synthesis

Utility in Synthesis :
Fmoc-protected derivatives () are critical in peptide chemistry for temporary amine protection during automated synthesis .

Thiazole-Containing Analogues

Thiazole rings are common in bioactive molecules due to their aromatic heterocyclic structure.

Compound Name Core Structure Molecular Weight (g/mol) Evidence ID
2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid Thiazole 283.3
2-[5-(2-Amino-4-pyrimidinyl)-4-(3-sulfamoylphenyl)-1,3-thiazol-2-yl]-2-methylpropanoic acid Thiazole-pyrimidine 549.54

Biological Implications : The thiazole-pyrimidine hybrid in (molecular weight 549.54 g/mol) demonstrates how expanded heterocyclic systems can target kinases or GTPases .

Biological Activity

3-(2,6-Difluorophenyl)-2-methylpropanoic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to a branched propanoic acid moiety. Its molecular formula is C10H10F2O2C_{10}H_{10}F_2O_2 with a molecular weight of approximately 200.18 g/mol. The presence of fluorine atoms at the 2 and 6 positions on the phenyl ring enhances its binding affinity to biological targets, potentially influencing various biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluorophenyl group is believed to increase the compound's specificity and affinity towards these targets, leading to modulation of inflammatory processes. Preliminary findings indicate that it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes.
  • Analgesic Properties : Studies suggest that it may provide pain relief through its action on pain signaling pathways.
  • Antioxidant Activity : Some investigations have pointed towards its ability to scavenge free radicals, contributing to its antioxidant properties.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound. Key findings include:

  • Enzyme Inhibition : The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Results indicate significant inhibition compared to control groups.
  • Cell Viability Assays : Various cell lines have been exposed to the compound to assess cytotoxicity. Results demonstrate that it does not adversely affect cell viability at therapeutic concentrations.

Case Studies

One notable case study involved the administration of this compound in a model of acute inflammation. The study reported a marked reduction in inflammatory markers and pain scores among treated subjects compared to untreated controls. This suggests potential therapeutic applications in conditions characterized by inflammation and pain.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameSimilarity IndexUnique Features
3-(3-Fluorophenyl)-2-methylpropanoic acid0.98Single fluorine substitution
3-(4-Fluorophenyl)-2-methylpropanoic acid0.95Different position of fluorine
4-(4-Fluorophenyl)butyric acid0.95Longer carbon chain

These compounds differ primarily in their fluorination patterns and carbon chain lengths, influencing their chemical reactivity and biological activity.

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